molecular formula C29H32Cl2N2O5S B10857049 Butyzamide

Butyzamide

Cat. No.: B10857049
M. Wt: 591.5 g/mol
InChI Key: BBEZGQPYGPBSLA-FOWTUZBSSA-N
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Description

Butyzamide is a novel, non-peptidyl molecule known for its agonistic activity towards the thrombopoietin receptor (Mpl). It has been identified as a potential therapeutic agent for patients with thrombocytopenia due to its ability to promote megakaryopoiesis and increase platelet production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyzamide is synthesized through a series of chemical reactions involving the formation of amide bonds. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods

The industrial production of this compound involves high-throughput screening and optimization of reaction conditions to ensure high yield and purity. The process is designed to be scalable, allowing for the production of large quantities of the compound for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Butyzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional properties. These derivatives are often studied for their potential therapeutic applications .

Mechanism of Action

Butyzamide exerts its effects by activating the thrombopoietin receptor (Mpl). This activation leads to the phosphorylation of several key signaling molecules, including JAK2, STAT3, STAT5, and MAPK. These signaling pathways promote the proliferation and differentiation of megakaryocytes, leading to increased platelet production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Butyzamide

This compound is unique in its non-peptidyl structure, which allows for oral bioavailability and reduces the risk of developing antibodies against endogenous thrombopoietin. This makes it a promising candidate for long-term therapeutic use .

Properties

Molecular Formula

C29H32Cl2N2O5S

Molecular Weight

591.5 g/mol

IUPAC Name

(E)-3-[2,6-dichloro-4-[[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid

InChI

InChI=1S/C29H32Cl2N2O5S/c1-7-11-38-25(29(3,4)5)19-10-8-9-18(24(19)37-6)23-15-39-28(32-23)33-26(34)17-13-21(30)20(22(31)14-17)12-16(2)27(35)36/h8-10,12-15,25H,7,11H2,1-6H3,(H,35,36)(H,32,33,34)/b16-12+

InChI Key

BBEZGQPYGPBSLA-FOWTUZBSSA-N

Isomeric SMILES

CCCOC(C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl)C(C)(C)C

Canonical SMILES

CCCOC(C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl)C(C)(C)C

Origin of Product

United States

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